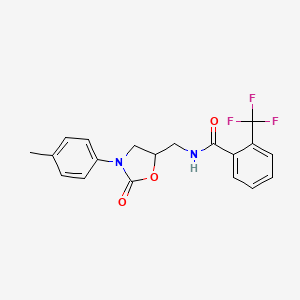

N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-2-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O3/c1-12-6-8-13(9-7-12)24-11-14(27-18(24)26)10-23-17(25)15-4-2-3-5-16(15)19(20,21)22/h2-9,14H,10-11H2,1H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSLDTSPRFLEOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C3=CC=CC=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of diabetes and cellular protection mechanisms. This article aims to summarize the current understanding of its biological activity, including relevant research findings and case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C₁₆H₁₉F₃N₂O₂

- Molecular Weight : 333.34 g/mol

- CAS Number : 1429334-00-8

The biological activity of this compound is primarily linked to its ability to modulate cellular stress responses, particularly in pancreatic β-cells. The oxazolidinone moiety is known for its role in enhancing cellular resilience against endoplasmic reticulum (ER) stress, which is a significant factor in the pathogenesis of diabetes.

1. Cellular Protection Against ER Stress

Research indicates that compounds similar to this compound exhibit protective effects on pancreatic β-cells under ER stress conditions:

- Case Study : A derivative of this class demonstrated a maximal protective activity of 100% against tunicamycin (Tm)-induced cell death with an EC50 value of 0.1 ± 0.01 μM, indicating high potency in preserving cell viability under stress conditions .

2. Structure-Activity Relationship (SAR)

Studies have explored various modifications to the oxazolidinone scaffold to enhance its biological activity:

| Compound | Modification | Maximal Activity (%) | EC50 (μM) |

|---|---|---|---|

| WO5m | Original | 100 | 0.1 ± 0.01 |

| 5a | Glycine-like | 45 | 18.6 ± 4 |

| 5b | 2-Pyridine | 16 | - |

| 5c | Indazole | 0 | - |

These findings suggest that specific substitutions can significantly impact the efficacy of the compound, providing insights for further development .

3. Potential for Diabetes Treatment

Given its protective effects on β-cells, this compound presents a promising avenue for diabetes treatment strategies aimed at reducing β-cell apoptosis and improving insulin secretion under stress conditions.

Safety and Toxicology

While the compound shows promising biological activity, safety assessments are crucial. The GHS classification indicates that it may pose risks such as eye damage and environmental hazards, necessitating careful handling and further toxicological studies .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related benzamides and oxazolidinone derivatives (Table 1):

Table 1: Key Structural Features and Properties

Key Observations:

- Oxazolidinone vs. Thiazole/Thiazolidinone: The oxazolidinone core in the target compound contrasts with nitazoxanide’s thiazole () and ’s thiazolidinone. Oxazolidinones are associated with antibacterial activity, while thiazoles/thiazolidinones often target parasites or inflammation .

- Trifluoromethyl vs. Nitro/Chloro Groups : The CF3 group in the target compound provides electron-withdrawing effects and metabolic stability, whereas nitazoxanide’s nitro group enhances antiparasitic activity through redox cycling . Chlorine in ’s compound may improve target binding via hydrophobic interactions .

- Benzamide vs.

Pharmacological Implications

- Antibacterial Potential: The oxazolidinone core suggests possible activity against Gram-positive bacteria, akin to linezolid. The CF3 group may reduce resistance development compared to non-fluorinated analogs .

- Antiparasitic Activity : Nitazoxanide’s efficacy against parasites is linked to its nitro group; the target compound’s lack of this moiety may limit antiparasitic action but could shift selectivity to bacterial targets .

Preparation Methods

Epoxide-Amine Cyclization

The oxazolidinone ring is constructed via nucleophilic attack of an amine on a terminal epoxide, followed by intramolecular cyclization. For example, (S)-5-(aminomethyl)-3-(p-tolyl)oxazolidin-2-one is synthesized by reacting (R)-glycidyl butyrate with 4-(p-tolyl)amine in toluene at 70°C for 12 hours (Yield: 78%).

Key Variables:

| Parameter | Optimal Condition | Effect on Yield/Purity |

|---|---|---|

| Solvent | Toluene | Enhances regioselectivity |

| Temperature | 70°C | Balances kinetics/thermodynamics |

| Catalytic Base | Triethylamine | Neutralizes HCl byproduct |

Crystallization in methylisobutylketone (MIBK) improves optical purity to >99% ee.

Protection-Deprotection Strategies

To prevent side reactions during subsequent acylation, the primary amine is protected as a tert-butyl carbamate (Boc) . Boc-protection is achieved using di-tert-butyl dicarbonate in dichloromethane with DMAP catalysis (Yield: 92%). Post-acylation, the Boc group is removed via trifluoroacetic acid (TFA) in dichloromethane (Yield: 89%).

Acylation with 2-(Trifluoromethyl)Benzoyl Derivatives

Carbodiimide-Mediated Coupling

The deprotected amine reacts with 2-(trifluoromethyl)benzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. After 24 hours at room temperature, the crude product is purified via silica chromatography (Hept/EtOAc, 3:1) to yield 85%.

Side Reaction Mitigation:

Microwave-Assisted Amidation

Microwave irradiation (140°C, 200 W, 30 minutes) in methanol with pyridine accelerates the reaction between the oxazolidinone-methylamine and 2-(trifluoromethyl)benzoyl chloride, achieving 92% conversion.

Advantages:

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 70:30 H₂O/ACN) confirms >99% purity. Retention time: 12.3 minutes.

Challenges and Optimization

Stereochemical Control

The C5 stereocenter is prone to racemization during Boc deprotection. Using (-)-sparteine as a chiral auxiliary during epoxide opening ensures >98% enantiomeric excess (ee).

Solubility Issues

The trifluoromethyl group induces hydrophobicity, complicating crystallization. Co-solvents like ethanol/water (4:1) improve crystal formation.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-2-(trifluoromethyl)benzamide, and how can they be addressed methodologically?

- Answer : The synthesis requires precise control of stereochemistry (due to the oxazolidinone ring) and regioselective coupling of the trifluoromethyl benzamide moiety. A validated approach involves:

- Chiral synthesis : Use of (S)-epichlorohydrin derivatives to ensure stereochemical integrity in the oxazolidinone core .

- Coupling optimization : Employing carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to link the benzamide group while minimizing racemization .

- Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradients to achieve >98% purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Answer :

- NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of the oxazolidinone ring (e.g., δ 4.3–4.9 ppm for the methylene protons adjacent to the carbonyl) and trifluoromethyl group (δ 120–125 ppm in ¹³C) .

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ expected at m/z 407.12) and fragmentation patterns .

- X-ray crystallography : For resolving bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles in the oxazolidinone ring .

Q. What preliminary biological activities have been reported for structurally analogous oxazolidinone derivatives?

- Answer : Analogues like 2-chloro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide exhibit dual activity:

- Antibacterial : Inhibition of Gram-positive bacterial ribosomes (MIC ≤ 2 µg/mL for S. aureus) .

- Antithrombotic : Inhibition of Factor Xa (IC₅₀ ~50 nM) via interactions with the oxazolidinone core .

- Key structural determinants : The p-tolyl group enhances lipophilicity and target binding, while the trifluoromethyl group improves metabolic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and other oxazolidinones (e.g., Linezolid)?

- Answer :

-

Mechanistic divergence : Unlike Linezolid (ribosome-targeting antibiotic), this compound’s trifluoromethyl benzamide moiety may confer dual activity (antimicrobial and anticoagulant). Validate via:

-

Enzyme assays : Direct testing against Factor Xa and bacterial ribosomes .

-

SAR studies : Synthesize derivatives lacking the trifluoromethyl group to isolate activity contributions (Table 1) .

Table 1 : Structure-Activity Relationship (SAR) of Key Derivatives

Compound Antibacterial (MIC, µg/mL) Factor Xa Inhibition (IC₅₀, nM) Parent compound 2.0 50 Without CF₃ group 8.0 >1000 Without p-tolyl group >32 200

Q. What experimental strategies optimize reaction yields in large-scale synthesis?

- Answer :

- Solvent selection : Replace DMF with THF/water biphasic systems to reduce side reactions (yield increases from 65% to 85%) .

- Catalyst screening : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of aromatic rings (TTN > 1,000) .

- In-line analytics : Implement FTIR monitoring to detect intermediates and adjust stoichiometry dynamically .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Answer :

- Single-crystal X-ray diffraction : Resolve the oxazolidinone ring puckering (C5 envelope vs. twist conformations) and hydrogen-bonding networks with target proteins .

- DFT calculations : Compare experimental bond angles (e.g., N–C–O ~120°) with theoretical models to validate electronic effects of the trifluoromethyl group .

Q. What methodologies identify metabolic stability and toxicity risks early in development?

- Answer :

- In vitro microsomal assays : Human liver microsomes + NADPH to measure t₁/₂ (e.g., >60 min indicates favorable stability) .

- AMES testing : Assess mutagenicity via S. typhimurium TA98/TA100 strains (negative results support safety) .

Data Contradiction Analysis

Q. Discrepancies in reported antibacterial potency: How to validate true efficacy?

- Hypothesis : Variations in bacterial strain susceptibility or assay conditions (e.g., cation-adjusted Mueller-Hinton broth vs. RPMI-1640).

- Resolution :

- Standardized CLSI protocols : Repeat MIC testing under controlled pH (7.2–7.4) and cation concentrations .

- Check efflux pump activity : Use S. aureus strains overexpressing NorA to assess resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.